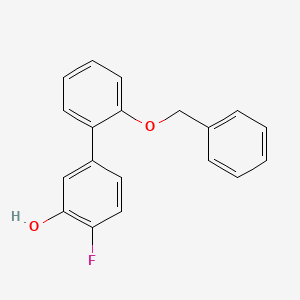
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% (4-DMSFP) is a phenol derivative that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents, and has a melting point of 112-114°C. 4-DMSFP has been found to have a variety of biochemical and physiological effects, and it is widely used in laboratory experiments due to its many advantages.
科学的研究の応用
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of peptides and peptidomimetics, and it has been used as a surfactant in the synthesis of nanomaterials. 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% has also been used in the synthesis of metal-organic frameworks, and it has been used in the study of enzyme kinetics.
作用機序
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% is not well understood. However, it is believed that it acts as a proton donor and as a Lewis acid catalyst. It is also believed to act as a hydrogen bond acceptor, and it has been shown to interact with a variety of molecules, including peptides, proteins, and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% are not well understood. However, it has been shown to interact with a variety of molecules, including peptides, proteins, and nucleic acids. It has also been shown to inhibit the activity of certain enzymes, and it has been shown to have some antioxidant activity.
実験室実験の利点と制限
There are many advantages to using 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively stable and easy to handle. It is also soluble in a variety of organic solvents, and it has a relatively low toxicity. However, there are some limitations to using 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% in laboratory experiments. It can be difficult to obtain in high purity, and it may react with certain molecules, such as peptides and proteins, which can lead to unwanted side reactions.
将来の方向性
There are many potential future directions for the use of 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% in scientific research. It could be used to study the structure and function of proteins, peptides, and nucleic acids. It could also be used to study the effects of drugs on biochemical and physiological processes. It could also be used to develop new drugs and drug delivery systems, and it could be used to develop new catalysts for organic synthesis. Finally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
合成法
4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-fluorophenol with 2-N,N-dimethylsulfamoylchloride in the presence of a base, such as pyridine. This reaction results in the formation of 4-(2-N,N-dimethylsulfamoylphenyl)-3-fluorophenol, which is then purified by recrystallization from a mixed solvent of ethyl acetate and petroleum ether. The second step involves the purification of the 4-(2-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% product, which is achieved by column chromatography using a mixture of ethyl acetate and petroleum ether.
特性
IUPAC Name |
2-(2-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-6-4-3-5-12(14)11-8-7-10(17)9-13(11)15/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICNZZLJANBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














